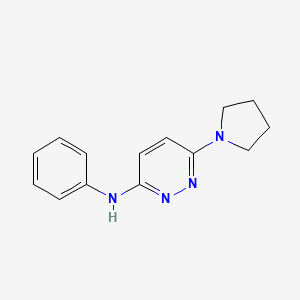
N-phenyl-6-(1-pyrrolidinyl)-3-pyridazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-6-(1-pyrrolidinyl)-3-pyridazinamine, also known as PP-2, is a selective inhibitor of Src family kinases. It is a small molecule that has been widely used in scientific research applications to investigate the role of Src family kinases in various cellular processes.
Mécanisme D'action
N-phenyl-6-(1-pyrrolidinyl)-3-pyridazinamine works by binding to the ATP-binding site of Src family kinases, thereby preventing their activation and downstream signaling. This results in a reduction in the activity of various cellular processes that are regulated by Src family kinases, including cell growth, proliferation, and migration.
Biochemical and Physiological Effects:
N-phenyl-6-(1-pyrrolidinyl)-3-pyridazinamine has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the reduction of inflammation, and the modulation of neuronal signaling. It has also been shown to have some anti-angiogenic effects, which may be relevant in the context of cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-phenyl-6-(1-pyrrolidinyl)-3-pyridazinamine is its selectivity for Src family kinases, which allows researchers to specifically investigate the role of these kinases in various cellular processes. Additionally, N-phenyl-6-(1-pyrrolidinyl)-3-pyridazinamine is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular signaling pathways. However, one limitation of N-phenyl-6-(1-pyrrolidinyl)-3-pyridazinamine is that it can have off-target effects on other kinases and signaling pathways, which can complicate data interpretation.
Orientations Futures
There are many potential future directions for research involving N-phenyl-6-(1-pyrrolidinyl)-3-pyridazinamine. One area of interest is the development of more selective inhibitors of Src family kinases, which would allow for even more precise investigation of their role in various cellular processes. Additionally, there is ongoing research on the use of N-phenyl-6-(1-pyrrolidinyl)-3-pyridazinamine and other Src family kinase inhibitors in cancer therapy, particularly in combination with other treatments such as chemotherapy and radiation therapy. Finally, there is interest in investigating the role of Src family kinases in other physiological processes beyond cancer and neuronal signaling, such as immune function and cardiovascular health.
Méthodes De Synthèse
N-phenyl-6-(1-pyrrolidinyl)-3-pyridazinamine can be synthesized using a multi-step process that involves the reaction of 2-chloropyridazine with 1-pyrrolidinecarboxaldehyde, followed by reduction with sodium borohydride and reaction with phenyl isocyanate. The final product is then purified using column chromatography.
Applications De Recherche Scientifique
N-phenyl-6-(1-pyrrolidinyl)-3-pyridazinamine has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neuronal signaling. It has been shown to inhibit the growth and proliferation of cancer cells, as well as reduce inflammation in animal models. Additionally, N-phenyl-6-(1-pyrrolidinyl)-3-pyridazinamine has been used to investigate the role of Src family kinases in neuronal signaling, particularly in the context of synaptic plasticity and learning and memory.
Propriétés
IUPAC Name |
N-phenyl-6-pyrrolidin-1-ylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-2-6-12(7-3-1)15-13-8-9-14(17-16-13)18-10-4-5-11-18/h1-3,6-9H,4-5,10-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIHVKQVNCDDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanoic acid](/img/structure/B5310693.png)
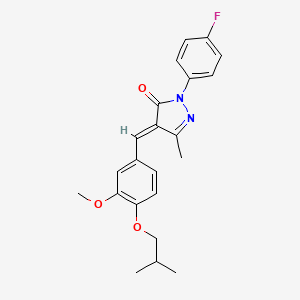
![3,3-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}butanamide](/img/structure/B5310709.png)
![2-{3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5310712.png)
![N-methyl-N-[2-(methylamino)-2-oxoethyl]-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5310716.png)
![1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperidin-3-ol](/img/structure/B5310719.png)
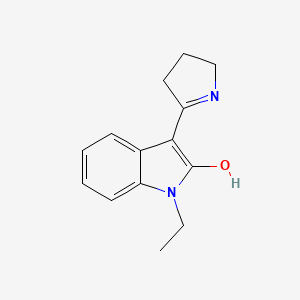
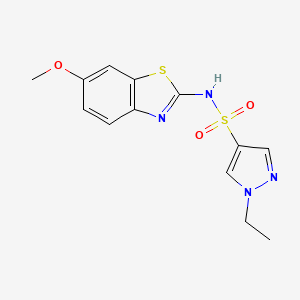
![N-{2-[(cyclopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5310763.png)
![3-{3,5-dichloro-4-[(3-nitrobenzyl)oxy]phenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5310779.png)
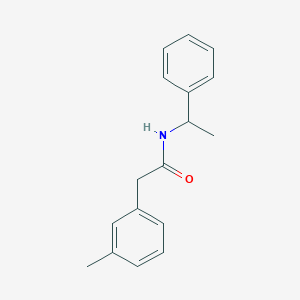
![5-[(2-methyl-2H-chromen-3-yl)methylene]-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5310789.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5310790.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5310792.png)